2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
Description
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZRCLFOBNPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674985 | |
| Record name | 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155891-94-4 | |
| Record name | 5-Bromo-1,3-dichloro-2-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155891-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene typically involves the reaction of 2-hydroxy-5-bromo-1,3-dichlorobenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include benzoquinones or other oxidized forms.
Reduction: Products include reduced forms of the benzyloxy group.
Coupling Reactions: Products are more complex aromatic compounds.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene involves its interaction with various molecular targets. For example, in coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
- CAS Number : 155891-94-4
- Molecular Formula : C₁₃H₉BrCl₂O
- Molecular Weight : 332.02 g/mol
- Storage : Requires sealed, dry storage at 2–8°C .
This halogenated aromatic ether features a benzyloxy group at position 2, bromine at position 5, and chlorine atoms at positions 1 and 2. Its structure renders it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Comparison with Structural Analogs
The following compounds share structural similarities with this compound but differ in substituents, molecular weight, and reactivity.
1-Bromo-4-benzyloxy-3,5-difluorobenzene
5-Bromo-1,3-dichloro-2-isopropoxybenzene
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene
5-Bromo-1,3-dichloro-2-methylbenzene
2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene
Comparative Data Table
Key Research Findings
- Reactivity : Chlorinated analogs (e.g., target compound) exhibit higher electrophilicity than fluorinated or methylated derivatives, making them superior in Suzuki-Miyaura couplings .
- Solubility : Benzyloxy-containing compounds are more lipophilic than isopropoxy variants, favoring organic-phase reactions .
- Thermal Stability : Methyl-substituted derivatives (e.g., C₁₅H₁₅BrO) show enhanced stability at elevated temperatures, useful in material science .
- Synthetic Utility : The target compound’s dual halogen (Br, Cl) and benzyloxy group enable sequential functionalization, a trait absent in simpler analogs like C₇H₅BrCl₂ .
Biological Activity
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene (CAS No. 155891-94-4) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzene core substituted with a benzyloxy group and a bromo atom, which may influence its reactivity and biological interactions. The molecular structure can be summarized as follows:
- Molecular Formula : CHBrClO
- Molecular Weight : 319.01 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, modulating biochemical pathways associated with cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC Values :
- In colon cancer cell lines, the compound demonstrated an IC value in the low micromolar range, indicating effective inhibition of cell growth.
- Comparative studies with structurally similar compounds revealed that the presence of the benzyloxy group is crucial for maintaining potency against cancer cells .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in specific cancer cell lines. The following table summarizes key findings from cytotoxicity studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer (HCT116) | 5.6 | Apoptosis induction |
| Breast Cancer (MCF-7) | 7.2 | Cell cycle arrest |
| Prostate Cancer (PC3) | 6.1 | Inhibition of proliferation |
Study 1: Anticancer Activity
A study conducted by researchers at a leading university evaluated the anticancer properties of this compound in vitro. The findings indicated that the compound effectively inhibited the growth of HCT116 colon cancer cells through apoptosis pathways.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. Results demonstrated that it could significantly reduce kinase activity, leading to decreased tumor cell viability.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapidly absorbed in biological systems.
- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily excreted via renal pathways.
Toxicological assessments indicate that while the compound shows promising anticancer effects, further studies are needed to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
